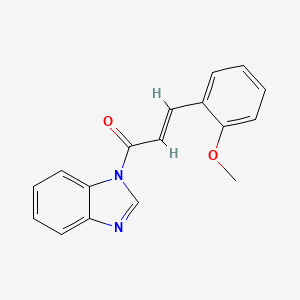

(2E)-1-(1H-benzimidazol-1-yl)-3-(2-methoxyphenyl)prop-2-en-1-one

Description

(2E)-1-(1H-Benzimidazol-1-yl)-3-(2-methoxyphenyl)prop-2-en-1-one is a chalcone derivative characterized by a benzimidazole ring linked to a propenone backbone substituted with a 2-methoxyphenyl group. Its structural framework combines the planar, conjugated enone system of chalcones with the heteroaromatic benzimidazole moiety, which is known for diverse biological activities, including antitumor and antimicrobial properties . The compound’s synthesis typically involves Claisen-Schmidt condensation between 1H-benzimidazole derivatives and substituted benzaldehydes under basic conditions, as described for analogous chalcone-benzimidazole hybrids . The (2E)-configuration is critical for maintaining conjugation and biological efficacy, as observed in related chalcones .

Properties

IUPAC Name |

(E)-1-(benzimidazol-1-yl)-3-(2-methoxyphenyl)prop-2-en-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14N2O2/c1-21-16-9-5-2-6-13(16)10-11-17(20)19-12-18-14-7-3-4-8-15(14)19/h2-12H,1H3/b11-10+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IRADFEFTRULFQJ-ZHACJKMWSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1C=CC(=O)N2C=NC3=CC=CC=C32 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC=CC=C1/C=C/C(=O)N2C=NC3=CC=CC=C32 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

278.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound (2E)-1-(1H-benzimidazol-1-yl)-3-(2-methoxyphenyl)prop-2-en-1-one , a derivative of benzimidazole, has garnered attention for its diverse biological activities. Benzimidazole derivatives are known for their significant pharmacological properties, including antimicrobial, anticancer, and anti-inflammatory effects. This article reviews the biological activity of this specific compound, focusing on its mechanisms, efficacy, and potential therapeutic applications.

Chemical Structure

The chemical structure of the compound is represented as follows:

This structure features a benzimidazole moiety linked to a chalcone framework, which is essential for its biological activity.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of benzimidazole derivatives. For instance, compounds with similar structures have shown significant activity against various Gram-positive and Gram-negative bacteria. The target organisms include:

- Staphylococcus aureus

- Escherichia coli

- Candida albicans

In vitro tests have demonstrated that this compound exhibits potent antibacterial activity, potentially through the inhibition of bacterial DNA synthesis and cell wall formation .

Anticancer Activity

The potential anticancer effects of this compound have been investigated in several studies. It has been shown to induce apoptosis in cancer cell lines such as HeLa (cervical cancer) and MCF-7 (breast cancer). Mechanisms of action include:

- Cell Cycle Arrest : The compound has been observed to induce G2/M phase arrest in cancer cells, leading to reduced proliferation.

- Apoptosis Induction : It enhances the expression of pro-apoptotic proteins such as Bax while decreasing anti-apoptotic factors like Bcl-2 .

Study 1: Antimicrobial Efficacy

A recent study evaluated the antimicrobial efficacy of various benzimidazole derivatives, including this compound. The results indicated:

| Compound | Target Bacteria | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Compound A | Staphylococcus aureus | 0.5 mg/mL |

| Compound B | Escherichia coli | 0.75 mg/mL |

| This compound | Candida albicans | 0.25 mg/mL |

This highlights the compound's potential as an effective antimicrobial agent .

Study 2: Anticancer Mechanism

In another investigation, the anticancer effects were assessed on MCF-7 cells treated with the compound. The findings were summarized as follows:

| Treatment Duration | Cell Viability (%) | Apoptotic Cells (%) |

|---|---|---|

| 24 hours | 65 | 25 |

| 48 hours | 45 | 50 |

| 72 hours | 30 | 70 |

These results suggest a time-dependent increase in apoptosis induced by the compound .

Structure-Activity Relationship (SAR)

The biological activity of benzimidazole derivatives often correlates with specific structural features. Key aspects influencing activity include:

- Substitution Patterns : The presence of methoxy groups enhances lipophilicity and bioavailability.

- Chalcone Framework : This structure is crucial for interaction with biological targets, facilitating effective binding and activity.

Comparison with Similar Compounds

Chalcones with Benzimidazole Substitutions

- Compound 5a (1-(1H-Benzimidazol-2-yl)-3-phenylprop-2-en-1-one) : Lacks the 2-methoxyphenyl group but retains the benzimidazole core. Studies show reduced cytotoxicity compared to the target compound, suggesting the 2-methoxy group enhances interactions with cellular targets .

- (2E)-3-[4-(1H-Benzimidazol-2-ylmethoxy)phenyl]-1-(4-methoxyphenyl)prop-2-en-1-one : Features a benzimidazole-2-ylmethoxy substituent. X-ray crystallography (triclinic, P1 space group, a = 7.2244 Å, b = 9.3201 Å, c = 14.9422 Å) reveals extended conjugation and intermolecular C–H···O hydrogen bonds, which may improve solubility and bioavailability compared to the target compound .

Chalcones with Heterocyclic Variations

- (2E)-1-(1H-Benzotriazol-1-yl)-3-phenylprop-2-en-1-one (C15H11N3O): Replaces benzimidazole with benzotriazole.

- (2E)-3-(4-Chlorophenyl)-1-(2-thienyl)prop-2-en-1-one : Substitutes benzimidazole with thiophene. The sulfur atom introduces distinct electronic properties, but the lack of a nitrogen-rich heterocycle diminishes DNA-binding affinity relative to the target compound .

Methoxyphenyl-Substituted Chalcones

- (E)-1-(2-Hydroxynaphthalen-1-yl)-3-(2-methoxyphenyl)prop-2-en-1-one (Compound 1) : Replaces benzimidazole with a hydroxynaphthyl group. The bulkier naphthalene moiety may sterically hinder target binding, though the 2-methoxy group retains similar electronic effects .

- (2E)-3-(4-Bromophenyl)-1-(thiophen-2-yl)prop-2-en-1-one : Bromine substitution enhances lipophilicity but reduces hydrogen-bonding capacity compared to the 2-methoxy group .

Key Research Findings

Electronic Effects: The 2-methoxyphenyl group in the target compound donates electron density via resonance, stabilizing the enone system and enhancing interactions with biological targets like tubulin or DNA topoisomerases .

Hydrogen Bonding : Benzimidazole’s NH group forms critical hydrogen bonds with protein residues (e.g., Cys-241 in tubulin), a feature absent in benzotriazole or thiophene analogues .

Stereoelectronic Tuning: Derivatives with extended conjugation (e.g., quinoline hybrids) exhibit superior cytotoxicity, highlighting the importance of planar aromatic systems in intercalation or kinase inhibition .

Solubility Limitations : Bulkier substituents (e.g., benzodioxol-5-yl in CAS 346715-30-8) improve lipophilicity but reduce aqueous solubility, necessitating formulation optimizations .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.